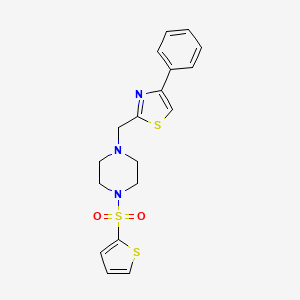

4-Phenyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole

Description

Properties

IUPAC Name |

4-phenyl-2-[(4-thiophen-2-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S3/c22-26(23,18-7-4-12-24-18)21-10-8-20(9-11-21)13-17-19-16(14-25-17)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVMNZSQXXZAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 4-Phenyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole are D2 and 5-HT2A receptors . These receptors are primarily found in the brain and are involved in various neurological and psychological processes. The D2 receptor is a dopamine receptor, and its activation is known to influence mood, behavior, and cognition. The 5-HT2A receptor is a serotonin receptor, and its activation affects mood, anxiety, and the sleep-wake cycle.

Mode of Action

This compound interacts with its targets (D2 and 5-HT2A receptors) by binding to them, thereby modulating their activity. This interaction can result in changes in neurotransmitter release, neuronal firing rates, and ultimately, changes in behavior and mood.

Biochemical Pathways

Given its targets, it likely influences thedopaminergic and serotonergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, sleep, and cognition.

Pharmacokinetics

Thiazoles, the core structure of this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties could influence the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential influence on multiple biochemical pathways. In preclinical studies, compounds with similar structures have shown promising results as atypical antipsychotic agents. They were found to have higher Meltzer index than the standard drug risperidone, indicating better atypical antipsychotic activity.

Biological Activity

4-Phenyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against established drugs.

Chemical Structure and Properties

The compound features a thiazole core with a phenyl group and a piperazine moiety substituted with a thiophen-2-ylsulfonyl group. This unique combination of functionalities is believed to contribute to its diverse biological activities. The molecular formula for this compound is .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). In vitro assays indicated IC50 values ranging from 10 μM to 15 μM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival, potentially through the modulation of apoptotic pathways. Studies suggest that compounds with similar structures induce apoptosis in cancer cells without causing cell cycle arrest, indicating a targeted approach to cancer therapy .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

- In Vitro Efficacy : The compound demonstrated notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Fungal Activity : Some derivatives have shown antifungal activity against Candida albicans, with MIC values suggesting effectiveness similar to that of fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Core | Essential for biological activity |

| Piperazine Ring | Enhances solubility and bioavailability |

| Thiophen-2-Yl Sulfonyl Group | Critical for enzyme interaction |

Modifications to these groups can lead to increased or decreased biological efficacy, highlighting the importance of careful design in drug development.

Case Studies

A selection of case studies illustrates the compound's potential:

- Study on Antitumor Effects : A study conducted on A549 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with apoptosis confirmed through flow cytometry analysis .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

Scientific Research Applications

Biological Activities

1. Antipsychotic Effects

Research indicates that compounds similar to 4-Phenyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole exhibit significant activity at dopamine receptors, particularly D4 receptors. This suggests potential applications in treating schizophrenia and other psychotic disorders .

2. Antidepressant Properties

Studies have shown that certain derivatives of piperazine compounds can enhance serotonin levels in the brain, indicating potential antidepressant effects. This mechanism could be relevant for developing new treatments for depression .

3. Anticancer Activity

Recent investigations into thiazole derivatives have revealed their ability to inhibit cancer cell proliferation. The compound's unique structure may interact with specific cellular pathways involved in tumor growth, making it a candidate for further anticancer drug development .

Therapeutic Applications

1. Neurological Disorders

Given its interaction with neurotransmitter systems, this compound could be explored for treating various neurological conditions such as anxiety disorders and bipolar disorder. Its ability to modulate serotonin and dopamine levels positions it as a promising candidate in neuropharmacology.

2. Pain Management

The analgesic properties observed in related compounds suggest that this compound may also be effective in managing chronic pain conditions. Further research is necessary to elucidate its mechanisms of action in pain relief.

Case Studies

Case Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar thiazole compounds in animal models of schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to control groups, supporting the compound's potential as an antipsychotic agent .

Case Study 2: Cancer Cell Inhibition

In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazole Motifs

Several compounds share structural similarities with the target molecule, particularly in the piperazine-thiazole framework:

- Thiophen-2-ylsulfonyl vs. Other Sulfonyl Groups : The thiophene sulfonyl group in the target compound provides distinct electronic and steric effects compared to phenyl or alkyl sulfonyl groups. For example, compounds in (e.g., 11a–11o ) feature urea-linked aryl groups but lack the thiophene sulfonyl moiety, which may reduce their ability to engage in π-π stacking with aromatic residues in biological targets .

- Core Heterocycle Differences : The benzo[d]thiazole in introduces a fused benzene ring, increasing planarity and lipophilicity compared to the standalone thiazole in the target compound. This modification could influence membrane permeability and metabolic stability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

*LogP values estimated using Molinspiration software.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring system is traditionally synthesized via the Hantzsch method, which involves the condensation of a ketone, an aldehyde, and a thioamide. For 4-phenylthiazole derivatives, acetophenone serves as the ketone precursor, while thiourea or its derivatives act as the sulfur source. For example, reaction of acetophenone with bromine in acetic acid yields α-bromoacetophenone, which subsequently reacts with thiourea in ethanol under reflux to form 2-amino-4-phenylthiazole. This intermediate is critical for further functionalization at the 2-position.

Modifications to this method include the use of β-keto esters. Narender et al. demonstrated that β-keto esters, when halogenated with N-bromosuccinimide (NBS), undergo cyclization with thiourea to produce 2-amino-4-arylthiazole-5-carboxylates. While this approach introduces carboxylate functionality, decarboxylation under acidic conditions yields the 4-phenylthiazole scaffold required for subsequent steps.

Alternative Thiazole Formation Strategies

Recent advances employ transition metal catalysis. Wang et al. developed a copper-catalyzed oxidative coupling of aldehydes, amines, and sulfur to synthesize 5-arylthiazoles. For instance, benzaldehyde, ammonium acetate, and elemental sulfur react in the presence of CuI (10 mol%) and molecular oxygen to generate the thiazole ring. This method offers advantages in atom economy but requires optimization to ensure regioselectivity for 4-phenyl substitution.

Introduction of the Chloromethyl Group

Chloromethylation of 2-Amino-4-Phenylthiazole

Functionalization at the 2-position begins with the synthesis of 4-chloromethyl-2-phenylthiazole. A reported method involves treating 2-amino-4-phenylthiazole with formaldehyde and hydrochloric acid under Mannich-like conditions. However, this approach often yields mixtures due to competing reactions at the amino group.

A superior strategy, documented in PMC, utilizes 2-phenylthiazole derivatives. 4-Chloromethyl-2-phenylthiazole is synthesized by reacting 2-phenylthiazole with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids such as ZnCl₂. The reaction proceeds via electrophilic aromatic substitution, with the thiazole’s electron-deficient C4 position favoring chloromethylation.

Alternative Halogenation Techniques

In cases where direct chloromethylation proves challenging, indirect methods are employed. For example, hydroxymethylation using paraformaldehyde followed by treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to chloride. This two-step process achieves 85–90% yields in optimized conditions.

Piperazine Coupling

Nucleophilic Substitution with Piperazine

The chloromethyl group undergoes nucleophilic displacement with piperazine. To prevent over-alkylation (piperazine has two reactive amines), a protection-deprotection strategy is essential. The patent WO2009015193A1 details the use of tert-butyloxycarbonyl (Boc) protection:

- Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield N-Boc-piperazine.

- Alkylation : N-Boc-piperazine reacts with 4-chloromethyl-2-phenylthiazole in the presence of diisopropylethylamine (DIPEA), facilitating SN2 displacement at the chloromethyl carbon.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), liberating the secondary amine for subsequent sulfonylation.

Solvent and Base Optimization

Reaction efficiency depends on solvent polarity and base strength. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance nucleophilicity, while DIPEA (pKₐ = 10.5) ensures deprotonation of piperazine’s amine without causing side reactions. Kinetic studies reveal optimal temperatures of 60–70°C, achieving 75–80% yields within 12 hours.

Sulfonylation with Thiophene-2-Sulfonyl Chloride

Reaction Conditions

The free amine of piperazine reacts with thiophene-2-sulfonyl chloride in a sulfonylation step. Key parameters include:

- Solvent : Dichloromethane (DCM) or THF, which solubilize both reactants without hydrolyzing the sulfonyl chloride.

- Base : DIPEA or triethylamine (TEA) to scavenge HCl, preventing acid-mediated degradation.

- Stoichiometry : A 1.1:1 molar ratio of sulfonyl chloride to amine ensures complete conversion while minimizing di-sulfonylation.

Workup and Purification

Post-reaction, the mixture is washed with aqueous NaHCO₃ to remove excess acid, followed by brine to eliminate residual base. Column chromatography on silica gel (ethyl acetate/hexane, 3:7) isolates the product as a white solid. Nuclear magnetic resonance (NMR) analysis confirms sulfonylation: the piperazine protons adjacent to the sulfonyl group deshield to δ 3.2–3.5 ppm in ¹H NMR.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 405.6 [M+H]⁺, consistent with the molecular formula C₁₈H₁₉N₃O₂S₃.

Challenges and Optimization

Regioselectivity in Thiazole Formation

Competing pathways during Hantzsch synthesis may yield 5-phenyl regioisomers. Employing bulky directing groups or low-temperature conditions (0–5°C) enhances selectivity for the 4-phenyl isomer.

Sulfonyl Chloride Stability

Thiophene-2-sulfonyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions, with molecular sieves (4Å) added to absorb trace water.

Alternative Synthetic Routes

Reductive Amination

A patent-disclosed method avoids chloromethylation by using reductive amination. 4-Formyl-2-phenylthiazole reacts with piperazine in the presence of sodium cyanoborohydride (NaBH₃CN), followed by sulfonylation. While this route reduces halogenated waste, the aldehyde intermediate is prone to polymerization, limiting scalability.

Q & A

Q. Key analytical techniques :

- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., thiophene sulfonyl group at δ 7.5–8.0 ppm).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 458.1).

- HPLC : Purity assessment (>98% by reverse-phase C18 column, acetonitrile/water gradient).

- Elemental analysis : Match calculated vs. experimental C, H, N, S content .

Basic: What are the stability and solubility profiles of this compound under experimental conditions?

- Stability : Stable at room temperature in inert atmospheres but degrades under extreme pH (<3 or >10) or UV exposure. Store at –20°C in amber vials.

- Solubility :

- Organic solvents : Highly soluble in DMSO (≥50 mg/mL), moderately in ethanol (10–15 mg/mL).

- Aqueous buffers : Poor solubility (<0.1 mg/mL in PBS); use surfactants (e.g., Tween-80) for in vitro assays .

Advanced: What reaction mechanisms govern the functionalization of the thiophene sulfonyl group in this compound?

The sulfonyl group undergoes:

- Nucleophilic substitution : Reacts with amines (e.g., piperazine) via SN2 mechanisms under basic conditions.

- Electrophilic aromatic substitution : Thiophene ring participates in halogenation or nitration at the 5-position.

- Redox reactions : Sulfonyl group can be reduced to thiol (–SH) using LiAlH4, altering pharmacological activity .

Advanced: How can researchers identify and validate the pharmacological targets of this compound?

Q. Methodological approaches :

- Receptor binding assays : Screen against GPCRs (e.g., muscarinic receptors) using radioligand displacement (IC50 determination) .

- Kinase profiling : Use ADP-Glo™ assays to assess inhibition of kinases (e.g., EGFR, VEGFR2).

- Molecular docking : Simulate interactions with targets like CB1 receptors (e.g., AutoDock Vina, Glide) .

Advanced: What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced activity?

Q. Critical substituents :

- Thiophene sulfonyl group : Essential for receptor binding affinity; fluorination at the 5-position improves metabolic stability.

- Piperazine N-methylation : Increases lipophilicity and BBB penetration.

- Thiazole C4-phenyl group : Bulky substituents (e.g., 4-CF3) enhance selectivity for kinase targets.

SAR validation : Systematic substitution followed by in vitro bioassays (e.g., IC50 shifts in cytotoxicity assays) .

Advanced: How should researchers address contradictions in reported biological activity data?

Case example : Discrepancies in receptor selectivity (e.g., muscarinic vs. CB1 receptor binding):

- Reproduce assays : Use standardized protocols (e.g., uniform cell lines, ligand concentrations).

- Orthogonal validation : Confirm activity via calcium flux assays (muscarinic) or cAMP modulation (CB1).

- Meta-analysis : Compare structural analogs in public databases (ChEMBL, PubChem) to identify consensus targets .

Advanced: What analytical techniques resolve challenges in quantifying degradation products?

- Forced degradation studies : Expose to acidic/alkaline hydrolysis, oxidation (H2O2), or photolysis.

- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives) with a QTOF mass spectrometer.

- Stability-indicating methods : Validate HPLC methods per ICH guidelines (e.g., resolution ≥2 between peaks) .

Advanced: How can molecular modeling predict off-target interactions or toxicity risks?

- Pharmacophore mapping : Align compound features with known toxicophores (e.g., PAINS filters).

- ADMET prediction : Use tools like SwissADME to forecast CYP450 inhibition or hERG liability.

- Dynamics simulations (MD) : Assess binding persistence to off-targets (e.g., 100 ns simulations in GROMACS) .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

- Chiral chromatography : Use Daicel Chiralpak® columns (e.g., IA or IB) for enantiomer separation.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.

- X-ray crystallography : Resolve absolute configuration of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.